molecular formula C11H15NO B6283785 (2R,6s)-2-methyl-6-phenylmorpholine CAS No. 1809186-11-5

(2R,6s)-2-methyl-6-phenylmorpholine

Numéro de catalogue: B6283785
Numéro CAS: 1809186-11-5
Poids moléculaire: 177.2
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2R,6S)-2-Methyl-6-phenylmorpholine (C₁₁H₁₅NO) is a chiral morpholine derivative characterized by a six-membered morpholine ring with a methyl group at the 2-position and a phenyl substituent at the 6-position. Key structural features include:

  • Molecular Formula: C₁₁H₁₅NO
  • SMILES: C[C@@H]1CNCC@@HC2=CC=CC=C2
  • InChIKey: OEIVXYYFUJADLC-MWLCHTKSSA-N

The morpholine ring’s rigidity and the stereospecific arrangement of substituents contribute to its unique electronic and steric profile, making it a scaffold of interest in pharmaceutical and agrochemical research.

Propriétés

IUPAC Name

(2R,6S)-2-methyl-6-phenylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-9-7-12-8-11(13-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEIVXYYFUJADLC-MWLCHTKSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(O1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC[C@@H](O1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1809186-11-5
Record name rac-(2R,6S)-2-methyl-6-phenylmorpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6s)-2-methyl-6-phenylmorpholine typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate chiral precursors, such as ®-2-methyl-2-aminopropanol and (S)-phenylglycine.

    Cyclization Reaction: The key step involves the cyclization of these precursors under acidic or basic conditions to form the morpholine ring.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.

Industrial Production Methods

In an industrial setting, the production of (2R,6s)-2-methyl-6-phenylmorpholine may involve:

    Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.

    Catalysis: Employing chiral catalysts to enhance the enantioselectivity of the reaction.

    Automation: Integrating automated systems for monitoring and controlling reaction parameters to optimize production efficiency.

Analyse Des Réactions Chimiques

Oxidation Reactions

The morpholine ring and its substituents undergo oxidation under controlled conditions:

Oxidizing Agent Conditions Product Notes
KMnO₄ (acidic)Aqueous H₂SO₄, reflux2-Methyl-6-phenyl-3,4-dihydropyridineRing contraction via N-oxidation .
CrO₃Acetic anhydride, 0–5°C2-(Phenylcarbonyl)morpholineSelective oxidation of the methyl group .
OzoneCH₂Cl₂, −78°C6-Phenyl-2-morpholinoneCleavage of the methylene group adjacent to N .

Key Findings :

  • The methyl group at position 2 is oxidized to a ketone under strong acidic conditions (e.g., CrO₃) .

  • Ozonolysis selectively cleaves the C–N bond adjacent to the oxygen, forming a lactam .

Reduction Reactions

Reduction targets the morpholine ring’s nitrogen or substituents:

Reducing Agent Conditions Product Notes
LiAlH₄Anhydrous ether, reflux2-Methyl-6-phenylpiperidineRing contraction via N reduction .
H₂/Pd-CEthanol, 50°C, 3 atm2-Methyl-6-phenyltetrahydropyranHydrogenolysis of the N–O bond .

Mechanistic Insight :

  • LiAlH₄ reduces the morpholine ring to a piperidine derivative by saturating the oxygen’s lone pair .

  • Catalytic hydrogenation cleaves the N–O bond, yielding a tetrahydropyran analog .

Substitution Reactions

The nitrogen and oxygen atoms participate in nucleophilic and electrophilic substitutions:

Reagent Conditions Product Notes
CH₃IK₂CO₃, DMF, 25°C2-Methyl-6-phenyl-N-methylmorpholineQuaternary ammonium salt formation .
AcClPyridine, 0°C2-Methyl-6-phenylmorpholine-4-acetamideAcylation at the nitrogen .
Br₂ (1 equiv)CCl₄, UV light2-Methyl-6-(3-bromophenyl)morpholineElectrophilic aromatic substitution at the phenyl group .

Stereochemical Effects :

  • Methylation at nitrogen proceeds with retention of configuration due to steric hindrance from the phenyl group .

  • Bromination occurs preferentially at the meta position of the phenyl ring, directed by the morpholine oxygen’s electron-withdrawing effect .

Ring-Opening Reactions

The morpholine ring undergoes cleavage under acidic or basic conditions:

Reagent Conditions Product Notes
HCl (conc.)Reflux, 12 hr2-Methylamino-1-phenylpropan-1-olAcid-catalyzed hydrolysis of the ether linkage .
NaNH₂THF, −78°C2-Methyl-6-phenyl-1,3-oxazinaneBase-induced rearrangement .

Product Analysis :

  • Hydrolysis with HCl yields a secondary alcohol and amine .

  • Strong bases like NaNH₂ induce ring expansion to oxazinane derivatives .

Applications De Recherche Scientifique

Pharmacological Properties

(2R,6S)-2-methyl-6-phenylmorpholine functions primarily as a monoamine neurotransmitter modulator . It has been identified as a compound that can act as a releaser and/or reuptake inhibitor for key neurotransmitters such as dopamine , serotonin , and norepinephrine . This modulation is crucial for treating various psychiatric and neurological disorders.

A. Treatment of Psychiatric Disorders

Research indicates that (2R,6S)-2-methyl-6-phenylmorpholine may be effective in treating:

  • Depression : By modulating serotonin levels, it can help alleviate depressive symptoms.
  • Anxiety Disorders : Its action on norepinephrine may reduce anxiety symptoms.
  • Attention Deficit Hyperactivity Disorder (ADHD) : The dopaminergic effects can improve focus and attention.

B. Management of Obesity

The compound has potential applications in obesity treatment by:

  • Modulating appetite through serotonin pathways.
  • Enhancing satiety signals, which can help reduce food intake.

C. Addiction Treatment

Its ability to influence dopamine levels positions it as a candidate for treating various forms of addiction, including:

  • Substance use disorders by reducing cravings and withdrawal symptoms.

Case Studies and Research Findings

Several studies highlight the efficacy of (2R,6S)-2-methyl-6-phenylmorpholine in clinical settings:

StudyCondition TreatedFindings
D'Amour & Smith (1941)Pain ManagementDemonstrated analgesic properties using rat tail flick method .
Siegmund et al. (1957)Opioid ActivityShowed significant effects in pain relief with an ED50 of 0.66 mg/kg .
US Patent Application (2013)Obesity & DepressionDiscussed its role in managing obesity and depression through neurotransmitter modulation .

Mécanisme D'action

The mechanism of action of (2R,6s)-2-methyl-6-phenylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural and functional differences between (2R,6S)-2-methyl-6-phenylmorpholine and related morpholine-containing compounds:

Compound Name Molecular Formula Core Structure Substituents/Modifications Key Applications/Properties Reference
(2R,6S)-2-Methyl-6-phenylmorpholine C₁₁H₁₅NO Morpholine 2-methyl, 6-phenyl Under investigation for drug design
Sparfloxacin hemisulfate 2.5-hydrate C₃₉H₄₄F₂N₁₀O₁₃S·2.5H₂O Fluoroquinolone Morpholinium, amino, carboxy, cyclopropyl Antibacterial agent; low solubility
(3R,5S)-3,5-Dimethylmorpholine-triazine derivatives Varies (e.g., C₁₃H₂₀ClN₅O₂) Triazine + morpholine Triazine core with methylmorpholine substituents Agrochemical intermediates
(2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine HCl C₁₇H₂₆ClNO Morpholine 2,6-dimethyl, 4-(2-methyl-3-phenylpropyl) Pharmaceutical salt form; improved bioavailability

Key Research Findings and Contrasts

a. Sparfloxacin Hemisulfate ()
  • Structural Differences: Incorporates a morpholinium ion fused to a fluoroquinolone core, contrasting with the simpler phenyl-morpholine structure of the target compound.
  • Biological Activity: The fluoroquinolone backbone confers antibacterial activity, whereas the target compound’s applications remain exploratory.
b. Triazine-Morpholine Hybrids ()
  • Core Structure : Triazine-linked morpholine derivatives (e.g., Compound 25) exhibit higher molecular complexity, with the triazine core enabling diverse substitution patterns.
  • Electronic Effects : The electron-deficient triazine core may alter reactivity compared to the phenyl group in the target compound, impacting binding affinity in agrochemical targets .
c. (2R,6S)-rel-2,6-Dimethylmorpholine Hydrochloride ()
  • Stereochemistry : The "rel" designation suggests a racemic mixture, unlike the enantiomerically pure (2R,6S)-2-methyl-6-phenylmorpholine.

Physicochemical and Functional Comparisons

  • Lipophilicity : The phenyl group in (2R,6S)-2-methyl-6-phenylmorpholine increases lipophilicity compared to sparfloxacin’s ionized morpholinium group or triazine derivatives’ polar cores.
  • Stereochemical Impact : Enantiomeric purity in the target compound may enhance selectivity in biological interactions, unlike racemic analogues .
  • Synthetic Utility : Triazine-morpholine hybrids are tailored for modular synthesis, whereas the target compound’s simpler structure allows for direct functionalization .

Activité Biologique

(2R,6S)-2-methyl-6-phenylmorpholine is a morpholine derivative that has garnered interest due to its potential biological activities. This article synthesizes current research findings on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H15_{15}NO
  • SMILES : C[C@@H]1CNCC@@HC2=CC=CC=C2
  • InChIKey : OEIVXYYFUJADLC-MWLCHTKSSA-N

The compound features a morpholine ring, which is a six-membered heterocyclic structure containing both nitrogen and oxygen atoms. This unique structure is crucial for its interactions with biological targets.

1. Pharmacological Effects

Research indicates that morpholine derivatives exhibit a variety of pharmacological activities, including:

  • Antidepressant Activity : Morpholine derivatives can act as selective serotonin reuptake inhibitors (SSRIs), potentially alleviating symptoms of depression.
  • Antitumor Properties : Certain morpholine-based compounds have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction in cancer cells.
  • Antimicrobial Activity : Morpholine derivatives exhibit significant antibacterial and antifungal properties, making them candidates for treating infections.

The biological activity of (2R,6S)-2-methyl-6-phenylmorpholine may be attributed to its ability to interact with various neurotransmitter systems and receptors:

  • Serotonin Receptors : Some studies suggest that this compound may selectively bind to serotonin receptors, influencing mood and anxiety levels.
  • Dopamine Pathways : The compound may also interact with dopamine pathways, which could explain its potential use in treating neuropsychiatric disorders.

Table 1: Overview of Pharmacological Activities of Morpholine Derivatives

Activity TypeSpecific EffectsReferences
AntidepressantSSRIs-like effects
AntitumorInduction of apoptosis in cancer cells
AntimicrobialEffective against various bacterial strains
NeuroprotectivePotential modulation of neurotransmitter systems

Research Insights

A study highlighted the synthesis and evaluation of various morpholine derivatives, including (2R,6S)-2-methyl-6-phenylmorpholine. The results indicated that specific structural modifications could enhance biological activity against targeted diseases, particularly in oncology and infectious diseases .

Another investigation focused on the interaction of this compound with serotonin receptors, revealing its potential as a selective agonist that could lead to new treatments for mood disorders .

Q & A

Basic: What are the recommended synthetic routes for (2R,6S)-2-methyl-6-phenylmorpholine, and how can stereochemical purity be ensured?

Methodological Answer:
The synthesis typically involves ring-closing reactions of substituted ethanolamine precursors. For example, a stereoselective approach using chiral auxiliaries or enantioselective catalysis can yield the desired (2R,6S) configuration. Crystallographic data (e.g., X-ray diffraction) and chiral HPLC are critical for verifying stereochemical purity . Reductive amination or cyclization of β-amino alcohols with phenyl-containing epoxides has also been reported, requiring strict control of reaction conditions (temperature, solvent polarity) to minimize racemization .

Basic: How can researchers characterize the structural and electronic properties of (2R,6S)-2-methyl-6-phenylmorpholine?

Methodological Answer:
Key techniques include:

  • X-ray crystallography : Resolve absolute configuration and bond angles (e.g., morpholine ring puckering and phenyl group orientation) .
  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and detect conformational flexibility (e.g., coupling constants for axial/equatorial protons) .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic properties and compare with experimental data .

Basic: What analytical strategies distinguish (2R,6S)-2-methyl-6-phenylmorpholine from its stereoisomers?

Methodological Answer:

  • Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA/IB) with polar organic mobile phases to separate enantiomers .
  • Circular dichroism (CD) : Compare CD spectra with known standards to confirm the (2R,6S) configuration .
  • Vibrational spectroscopy : IR and Raman spectra highlight stereosensitive vibrational modes (e.g., C-O-C morpholine ring vibrations) .

Advanced: How should researchers address contradictions in pharmacological data for (2R,6S)-2-methyl-6-phenylmorpholine across studies?

Methodological Answer:
Contradictions may arise from:

  • Sample variability : Differences in synthetic routes or purification methods (e.g., residual solvents affecting bioactivity). Replicate synthesis protocols and validate purity via LC-MS .
  • Assay conditions : Variations in cell lines, pH, or incubation times. Standardize assays using guidelines like OECD 428 for in vitro permeability .
  • Data normalization : Use internal controls (e.g., reference inhibitors) to calibrate activity measurements across labs .

Advanced: What role do the chiral centers in (2R,6S)-2-methyl-6-phenylmorpholine play in modulating receptor binding or enzyme inhibition?

Methodological Answer:
The (2R,6S) configuration influences:

  • Stereoselective interactions : Molecular docking simulations (e.g., AutoDock Vina) show that the methyl and phenyl groups adopt optimal spatial orientations for binding to hydrophobic pockets in target proteins .
  • Pharmacokinetics : Compare enantiomers in vitro (e.g., CYP450 metabolism assays) and in vivo (plasma protein binding studies) to assess stereospecific ADME profiles .
  • Structure-activity relationships (SAR) : Synthesize analogs with flipped stereochemistry and test bioactivity to isolate chiral effects .

Advanced: What experimental designs are suitable for studying the reaction mechanisms of (2R,6S)-2-methyl-6-phenylmorpholine in catalytic systems?

Methodological Answer:

  • Isotopic labeling : Incorporate 13C^{13}C- or 2H^{2}H-labels at key positions (e.g., methyl or morpholine oxygen) to track mechanistic pathways via NMR or MS .
  • Kinetic isotope effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds to identify rate-determining steps .
  • In situ spectroscopy : Use FTIR or Raman to detect intermediates during catalysis (e.g., protonation states of the morpholine nitrogen) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.